

Technical Whitepaper: 4-[(2-methoxyethoxy)methoxy]benzaldehyde

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Compound of Interest

Compound Name: Benzaldehyde, 4-[(2-methoxyethoxy)methoxy]-

CAS No.: 117942-41-3

Cat. No.: B3376258

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CAS: 64994-51-0 Synonyms: 4-MEM-benzaldehyde; 4-(2-Methoxyethoxymethoxy)benzaldehyde Molecular Formula: C₁₁H₁₄O₄ Molecular Weight: 210.23 g/mol

Executive Summary

In complex organic synthesis and medicinal chemistry, the strategic protection of functional groups is often the determinant of a pathway's success. 4-[(2-methoxyethoxy)methoxy]benzaldehyde (CAS 64994-51-0) serves as a critical "masked" phenolic intermediate. By protecting the labile 4-hydroxyl group of 4-hydroxybenzaldehyde with a 2-methoxyethoxymethyl (MEM) ether, researchers gain a robust building block that withstands strong bases, organometallics, and reduction conditions, yet can be chemoselectively deprotected under mild Lewis acidic conditions. This guide details the synthesis, stability profile, and experimental utility of this compound in drug development workflows.

Chemical Identity & Physical Properties

This compound features a benzaldehyde core where the para-hydroxyl group is capped with a MEM ether. The MEM group acts as a "double ether" acetal, providing enhanced stability over simple methoxymethyl (MOM) ethers while retaining similar deprotection characteristics.

Property	Data
CAS Number	64994-51-0
Appearance	Colorless to pale yellow oil or low-melting solid
Solubility	Soluble in DCM, THF, Ethyl Acetate, DMF; Insoluble in water
Boiling Point	~340°C (Predicted)
Density	~1.15 g/cm ³
Stability	Stable to base (NaOH, NaH), Grignard reagents, and oxidation. Acid-labile.

Synthesis Protocol

Objective: High-yield protection of 4-hydroxybenzaldehyde using MEM-Chloride.

Reaction Mechanism

The synthesis involves the nucleophilic attack of the phenoxide ion (generated by a base) onto the highly electrophilic chloromethyl ether of MEM-Cl.

Experimental Procedure

Note: MEM-Cl is a potent alkylating agent and suspected carcinogen. All operations must be performed in a fume hood.

Reagents:

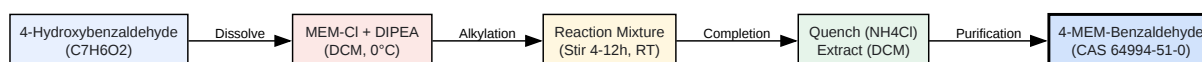
- 4-Hydroxybenzaldehyde (1.0 eq)
- 2-Methoxyethoxymethyl chloride (MEM-Cl) (1.2 eq)

- N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
- Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

- Preparation: Dissolve 4-hydroxybenzaldehyde in anhydrous DCM (0.5 M concentration) under an inert atmosphere (Nitrogen or Argon).
- Base Addition: Add DIPEA dropwise at 0°C. Stir for 15 minutes to ensure deprotonation/equilibrium.
- Alkylation: Add MEM-Cl dropwise via syringe over 20 minutes, maintaining the temperature at 0°C. The reaction is exothermic.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (30% EtOAc/Hexanes). The starting material ($R_f \sim 0.3$) should disappear, replaced by the less polar product ($R_f \sim 0.6$).
- Workup: Quench with saturated aqueous NH_4Cl . Extract with DCM (3x). Wash combined organics with 1M HCl (to remove DIPEA), water, and brine.
- Purification: Dry over Na_2SO_4 , concentrate, and purify via silica gel flash chromatography (Gradient: 10% → 30% EtOAc/Hexanes).

Synthesis Workflow Diagram



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Caption: Step-by-step synthesis of 4-MEM-benzaldehyde via nucleophilic substitution.

Technical Utility & Reactivity Scope

The primary value of CAS 64994-51-0 lies in its orthogonality. It allows chemists to perform harsh transformations on the aldehyde functionality without affecting the phenol, which can be

revealed later.

Orthogonal Stability

- Stable Conditions:
 - Basic: NaOH, KOH, NaH (Useful for aldol condensations).
 - Nucleophilic: Grignard reagents (R-MgBr), Lithium reagents (R-Li).
 - Oxidative: Jones reagent (mild), PCC.
 - Reductive: NaBH₄, LiAlH₄ (Reduces aldehyde to alcohol; MEM remains intact).
- Labile Conditions (Deprotection):
 - Lewis Acids: ZnBr₂, TiCl₄, MgBr₂.
 - Protic Acids: TFA (trifluoroacetic acid), HCl in organic solvents.

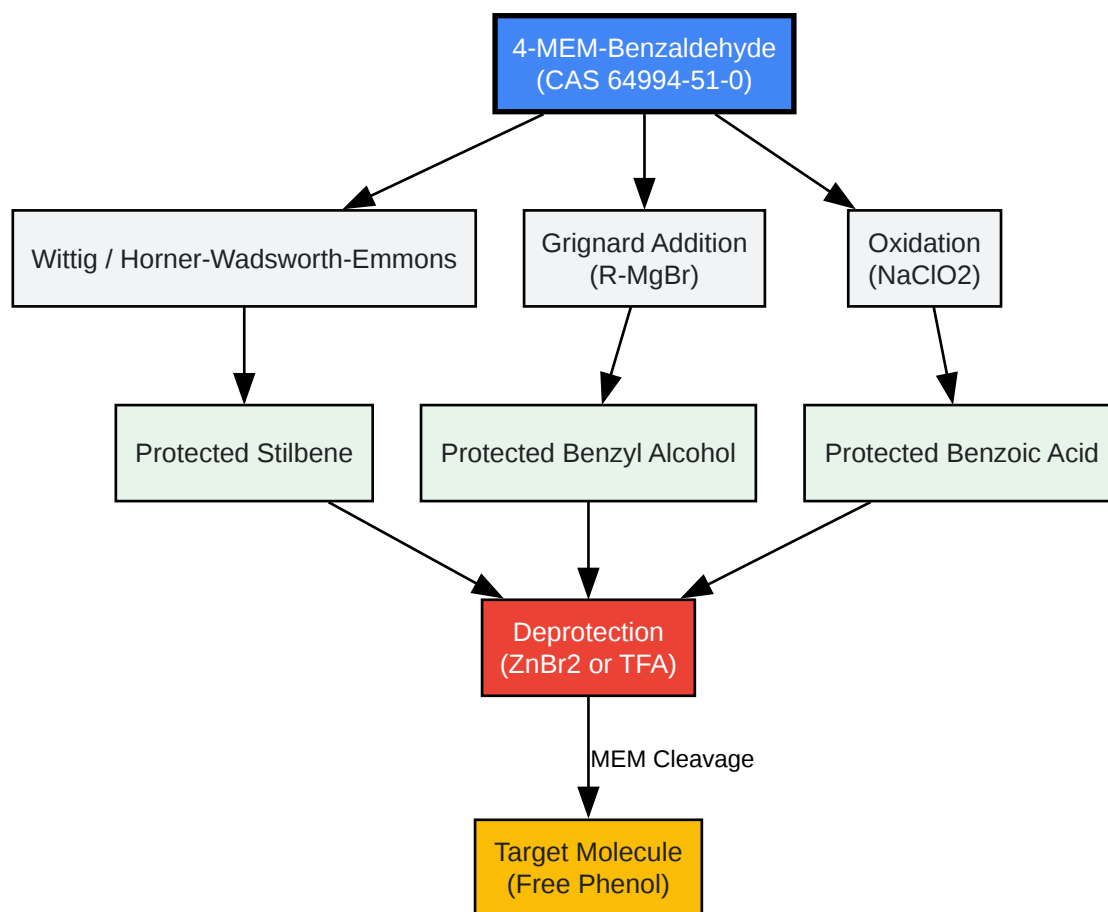
Application Logic: Drug Discovery

In medicinal chemistry, this intermediate is often used to synthesize stilbenoids, flavonoids, or diaryl ethers where a free phenol is required in the final step for hydrogen bonding within a protein active site (e.g., LSD1 inhibitors or estrogen receptor modulators).

Example Workflow:

- Wittig Reaction: React CAS 64994-51-0 with a phosphonium ylide to form a stilbene. The MEM group prevents phenoxide interference.
- Deprotection: Treat the stilbene with ZnBr₂ in DCM or PPTS in t-Butanol.
- Result: A 4-hydroxystilbene (e.g., Resveratrol analogs).

Reactivity Diagram



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Caption: Divergent synthesis pathways utilizing the stability of the MEM protecting group.

Deprotection Methodology

The removal of the MEM group is a critical step. Unlike methyl ethers (which require harsh BBr₃) or benzyl ethers (which require hydrogenolysis), MEM ethers can be cleaved under specific, milder conditions.

Reagent	Conditions	Mechanism	Selectivity
ZnBr ₂	DCM, RT, 2-12h	Lewis Acid Chelation	Highly selective; leaves esters and benzyl groups intact.
TiCl ₄	DCM, 0°C	Strong Lewis Acid	Rapid; may affect other acid-sensitive groups.
PPTS	t-Butanol, Reflux	Brønsted Acid	Mild; suitable for scale-up.
TFA	DCM, RT	Brønsted Acid	Non-selective; removes BOC, t-Butyl groups simultaneously.

Standard Deprotection Protocol (ZnBr₂):

- Dissolve the MEM-protected substrate in dry DCM.
- Add anhydrous Zinc Bromide (ZnBr₂, 5.0 eq).
- Stir at room temperature for 4 hours.
- Quench with water and extract. The MEM group is converted to the free phenol and 2-methoxyethanol/formaldehyde byproducts.

Safety & Handling

- MEM-Chloride: Highly toxic, lachrymator, and potential carcinogen (alkylating agent). Use only in a certified fume hood with double gloves.
- 4-MEM-Benzaldehyde: Likely an irritant to eyes and skin.^[1] Store under inert gas at 2-8°C to prevent slow oxidation of the aldehyde to the acid.
- Waste Disposal: All halogenated waste (DCM, MEM-Cl residues) must be segregated. Aqueous streams containing zinc or titanium salts require heavy metal disposal protocols.

References

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Sources

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